molecular formula C6H15O15P3 B1219150 Inositol 2,4,5-trisphosphate CAS No. 91840-07-2

Inositol 2,4,5-trisphosphate

Cat. No.: B1219150
CAS No.: 91840-07-2
M. Wt: 420.10 g/mol
InChI Key: MMWCIQZXVOZEGG-LKPKBOIGSA-N
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Description

Inositol 2,4,5-trisphosphate is a signaling molecule that plays a crucial role in various cellular processes. It is a derivative of inositol, a type of sugar, and is involved in the regulation of intracellular calcium levels. This compound is part of the inositol phosphate family and is known for its role in signal transduction pathways, particularly in the release of calcium from intracellular stores .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 2,4,5-trisphosphate is synthesized through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C. This reaction occurs in the plasma membrane and results in the formation of this compound and diacylglycerol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of phosphatidylinositol 4,5-bisphosphate from biological sources, followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Inositol 2,4,5-trisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be phosphorylated to form inositol 1,3,4,5-tetrakisphosphate by inositol 1,4,5-trisphosphate 3-kinase .

Common Reagents and Conditions: The phosphorylation reactions typically require ATP as a phosphate donor and specific kinases such as inositol 1,4,5-trisphosphate 3-kinase. Dephosphorylation reactions involve phosphatases that remove phosphate groups from the molecule .

Major Products Formed: The major products formed from the reactions of this compound include inositol 1,3,4,5-tetrakisphosphate and other inositol phosphates that play roles in various signaling pathways .

Mechanism of Action

Inositol 2,4,5-trisphosphate exerts its effects by binding to its receptor, which is a calcium channel located in the endoplasmic reticulum. Upon binding, it triggers the release of calcium ions into the cytoplasm, leading to various cellular responses. This process is essential for the regulation of numerous physiological functions, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the rapid mobilization of intracellular calcium, which is critical for immediate cellular responses. Its ability to act as a second messenger in various signaling pathways distinguishes it from other inositol phosphates .

Properties

CAS No.

91840-07-2

Molecular Formula

C6H15O15P3

Molecular Weight

420.10 g/mol

IUPAC Name

[(1R,2S,3S,4S,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4-,5+,6+/m0/s1

InChI Key

MMWCIQZXVOZEGG-LKPKBOIGSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

91840-07-2

Synonyms

(2,4,5)IP(3)
2,4,5-IP3
inositol 2,4,5-triphosphate
inositol 2,4,5-trisphosphate
inositol-2,4,5-trisphosphate
Ins(2,4,5)P(3)
Ins(2,4,5)P3

Origin of Product

United States

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